molecular formula C8H7FN2O B7963203 5-Fluoro-6-methyl-1,3-benzoxazol-2-amine

5-Fluoro-6-methyl-1,3-benzoxazol-2-amine

Cat. No.: B7963203
M. Wt: 166.15 g/mol
InChI Key: SIGDKOBAFDCFDX-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound featuring a benzoxazole core substituted with fluorine at position 5 and a methyl group at position 6. Its molecular formula is C₇H₅FN₂O, and its structure is characterized by a fused benzene ring and an oxazole moiety with a primary amine group at position 2 (Figure 1). The fluorine atom introduces strong electron-withdrawing effects, while the methyl group contributes steric bulk, influencing both chemical reactivity and intermolecular interactions.

Properties

IUPAC Name

5-fluoro-6-methyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGDKOBAFDCFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This approach leverages the acid-catalyzed condensation of 2-amino-4-fluoro-5-methylphenol with aldehydes or ketones. The reaction proceeds via imine formation, followed by cyclodehydration to construct the benzoxazole core. Polyethylene glycol-bound sulfonic acid (PEG-SO₃H) has been identified as an efficient catalyst, enabling mild reaction conditions (50–60°C) and reduced environmental impact.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Catalyst loading : 2.1 mmol of PEG-SO₃H per 10 mmol substrate optimizes cyclization without side reactions.

  • Solvent system : Chloroform facilitates reagent solubility, while toluene minimizes byproduct formation.

  • Reaction time : 4–6 hours at 50–60°C ensures complete conversion, as monitored by TLC.

Table 1: Representative Yields for Method 1

Starting MaterialAldehyde/KetoneCatalystYield (%)
2-Amino-4-fluoro-5-methylphenolAcetaldehydePEG-SO₃H92
2-Amino-4-fluoro-5-methylphenolMethyl ethyl ketonePEG-SO₃H88

Method 2: Multi-Step Synthesis via Nitration and Reductive Cyclization

Stepwise Procedure

Adapted from anticancer drug development protocols, this method involves:

  • Nitration : 3-Chloro-4-fluorophenol undergoes regioselective nitration with 15% HNO₃/AcOH at 0°C to yield 5-chloro-4-fluoro-2-nitrophenol.

  • Piperazinylation : Reaction with substituted phenylpiperazines in toluene or chlorobenzene (60–65°C, 6–7 hours).

  • Reductive cyclization : Indium/acetic acid mediates one-pot cyclization, with trimethyl orthoacetate facilitating benzoxazole ring closure.

Catalytic Systems and Yields

  • Nitration efficiency : 60% yield of 5-chloro-4-fluoro-2-nitrophenol, with byproduct formation minimized at low temperatures.

  • Piperazinylation : Substituted phenylpiperazines in toluene achieve 83% yield, while chlorobenzene extends reaction time but improves solubility for bulky substituents.

Table 2: Performance of Reductive Cyclization Step

IntermediateReducing AgentSolventYield (%)
Nitrated phenol derivativeIn/AcOHDioxane75
Piperazine intermediateIn/AcOHToluene68

Method 3: Cyclization of Substituted Anilines

Starting Materials and Catalysts

This two-step process begins with substituted anilines (e.g., 4-fluoro-5-methylaniline):

  • Phenylurea formation : Treatment with potassium cyanate in HCl yields substituted phenylurea.

  • Cyclization : PEG-SO₃H catalyzes intramolecular cyclization at 80–90°C, forming the benzoxazole ring.

Yield and Purity Considerations

  • Cyclization efficiency : 97% yield for unsubstituted benzoxazol-2-amine, decreasing to 92% for 6-methyl derivatives due to steric hindrance.

  • Purification : Recrystallization from rectified spirit enhances purity (>98% by HPLC).

Table 3: Comparative Yields for Aniline-Derived Syntheses

Aniline DerivativeCatalystReaction Time (h)Yield (%)
4-Fluoro-5-methylanilinePEG-SO₃H789
4-ChloroanilinePEG-SO₃H692

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Method 1 excels in operational simplicity and green chemistry metrics but requires stoichiometric aldehyde.

  • Method 2 offers superior regiocontrol for fluorine positioning, critical for pharmacological activity, albeit with longer synthetic routes.

  • Method 3 achieves the highest yields for methyl-substituted derivatives but faces challenges in fluorination selectivity.

Cost and Environmental Impact

  • PEG-SO₃H in Methods 1 and 3 reduces waste generation compared to traditional acid catalysts.

  • Method 2’s use of indium raises concerns about cost and metal disposal, necessitating catalyst recovery systems.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated benzoxazoles, while nitration can produce nitrobenzoxazoles .

Scientific Research Applications

5-Fluoro-6-methyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in antimicrobial, anticancer, or other therapeutic activities .

Comparison with Similar Compounds

Key Insights :

  • Fluorine (F) imparts strong electronegativity, polarizing the ring and increasing metabolic stability compared to chlorine (Cl) or bromine (Br).

Substituent Position and Functional Group Variations

The position and nature of substituents critically influence molecular interactions:

Compound Substituents Functional Impact Applications/Findings References
This compound 5-F, 6-CH₃ Methyl enhances hydrophobicity; F stabilizes ring Potential antimicrobial agent (inferred from analogs)
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole 5-F, 6-O-linked dioxole Oxygen-rich substituent improves solubility Synthetic intermediate for bioactive molecules
N-[(2Z)-4-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine Imidazole fusion Expanded π-system enhances antibacterial activity Strong inhibitory effects against Gram-positive/-negative bacteria

Key Insights :

  • Methyl groups at position 6 (as in the target compound) improve membrane permeability due to increased lipophilicity.
  • Oxygen-containing substituents (e.g., dioxole) enhance solubility but may reduce bioavailability due to polar interactions.

Amine Substitution Effects

Modifications to the amine group at position 2 alter nucleophilicity and biological targeting:

Compound Amine Substitution Formula Impact on Reactivity/Activity References
This compound Primary amine (-NH₂) C₇H₅FN₂O High nucleophilicity; prone to hydrogen bonding
N-Phenyl-1,3-benzoxazol-2-amine derivatives N-Ph C₁₃H₁₀N₂O Reduced nucleophilicity; improved stability in oxidative conditions
5-Methoxy-N-methyl-1,3-benzoxazol-2-amine N-CH₃, 5-OCH₃ C₉H₉N₂O₂ Methylation decreases basicity; methoxy enhances electron donation

Key Insights :

  • Primary amines (e.g., target compound) are more reactive in forming hydrogen bonds, crucial for enzyme inhibition.
  • N-Phenyl derivatives exhibit reduced metabolic degradation, making them suitable for prolonged biological activity.

Heterocyclic Core Modifications

Variations in the heterocyclic core diversify pharmacological profiles:

Compound Core Structure Key Features Biological Relevance References
This compound Benzoxazole Fused benzene-oxazole ring; planar structure Ideal for π-π stacking in enzyme pockets
4-Benzyl-N-(4-chlorophenyl)oxazol-2-amine Oxazole Smaller ring size; less aromatic stabilization Lower thermal stability compared to benzoxazoles
5-(4-Fluorophenyl)-1H-imidazol-2-amine Imidazole Two nitrogen atoms; increased basicity Broader pH tolerance in biological systems

Key Insights :

  • Benzoxazoles offer superior aromatic stabilization and rigidity compared to oxazoles , enhancing binding affinity in drug-receptor interactions.
  • Imidazoles introduce additional nitrogen atoms, enabling diverse coordination chemistry (e.g., metal-binding in enzymes).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-6-methyl-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidative cyclodesulfurization using iodine (I₂) as a catalyst. A typical procedure involves reacting 2-amino-4-fluoro-5-methylphenol with isothiocyanate derivatives under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization studies show that yields >70% are achieved at 80°C for 6–8 hours. Alternative routes include cyclization of thiourea intermediates using fly ash-based catalysts, which reduce reaction time to 4 hours .

  • Key Parameters :

ParameterOptimal ConditionYield (%)
Temperature80°C75–80
Catalyst (I₂)10 mol%72
SolventDMF70

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) confirms the benzoxazole core and substituent positions. ORTEP-3 generates thermal ellipsoid diagrams to visualize bond angles and distances. Complementary techniques include:

  • ¹⁹F/¹H NMR : Fluorine chemical shifts at ~-110 ppm (¹⁹F) and aromatic protons at 6.8–7.2 ppm (¹H).
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 181.1 .

Q. What are the preliminary biological activities reported for this compound?

  • Methodological Answer : Antimicrobial screening via microdilution assays (MIC values) against S. aureus (Gram+) and E. coli (Gram−) reveals moderate activity (MIC = 32–64 µg/mL). Bioactivity is hypothesized to arise from interactions with bacterial DNA gyrase or membrane proteins, though target validation requires SPR or crystallography .

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro vs. methyl groups) impact structure-activity relationships (SAR)?

  • Methodological Answer : Comparative studies using analogs (e.g., 5-Fluoro-1,3-benzoxazol-2-amine) show that the 6-methyl group enhances lipophilicity (logP increase by 0.5 units), improving cell permeability. Fluorine at position 5 increases electronegativity, stabilizing π-stacking with aromatic residues in target proteins. SAR is validated via:

  • Docking Simulations (AutoDock Vina) : Binding affinity differences (>1.5 kcal/mol) for kinase targets.
  • Free-Wilson Analysis : Quantifies substituent contributions to bioactivity .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (GROMACS) and QM/MM calculations (Gaussian) model interactions with cytochrome P450 enzymes. Key steps:

Protein Preparation (PDB: 4DQL) : Remove water molecules, add hydrogens.

Grid Generation (AutoGrid) : Focus on heme-binding pocket.

Docking : Predict binding poses with ΔG ≤ −8.5 kcal/mol.
Results correlate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable MIC values)?

  • Methodological Answer : Orthogonal validation methods include:

  • Time-Kill Assays : Confirm bacteriostatic vs. bactericidal effects.
  • Resazurin Assays : Quantify metabolic inhibition in biofilms.
  • LC-MS/MS : Verify compound stability under assay conditions. Contradictions often arise from strain-specific resistance or solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .

Q. What green chemistry approaches optimize the synthesis of this compound?

  • Methodological Answer : Fly ash (waste-derived catalyst) replaces toxic reagents (e.g., HgO), reducing E-factor by 40%. Solvent-free mechanochemical grinding (ball milling) achieves 65% yield in 2 hours. Life-cycle assessment (LCA) shows a 30% reduction in carbon footprint compared to traditional methods .

Q. How does the fluorine atom influence spectroscopic and reactivity profiles?

  • Methodological Answer : ¹⁹F NMR anisotropy maps (B3LYP/6-311+G(d,p)) reveal through-space couplings with methyl protons. Fluorine’s electron-withdrawing effect lowers HOMO energy (−5.8 eV vs. −5.3 eV for non-fluorinated analogs), reducing electrophilic substitution rates. XRD confirms shortened C–F bond (1.34 Å vs. C–H: 1.09 Å) .

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